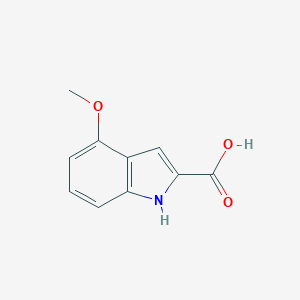

4-methoxyindole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-9-4-2-3-7-6(9)5-8(11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAVIQXQBBOHBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358640 | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103260-65-7 | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-methoxyindole-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid: Properties, Synthesis, and Characterization

Introduction

4-Methoxyindole-2-carboxylic acid is a heterocyclic aromatic compound belonging to the indole family. As a substituted indole, it serves as a valuable and versatile building block in organic synthesis and medicinal chemistry. Its rigid bicyclic structure, featuring an electron-rich pyrrole ring fused to a methoxy-substituted benzene ring, coupled with the reactive carboxylic acid functionality, makes it a crucial intermediate in the development of complex organic molecules. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and analytical characterization of 4-methoxyindole-2-carboxylic acid, intended for researchers, chemists, and professionals in drug development. Its applications range from the synthesis of pharmaceuticals targeting neurological disorders to its use in biological research and natural product synthesis.[1]

Physicochemical and Safety Data

A thorough understanding of the fundamental physical properties and safety information is paramount for the effective handling, storage, and application of any chemical compound.

Core Properties

The key physicochemical properties of 4-methoxyindole-2-carboxylic acid are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-methoxy-1H-indole-2-carboxylic acid | [2] |

| CAS Number | 103260-65-7 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₃ | [2][3][4] |

| Molecular Weight | 191.18 g/mol | [2][5] |

| Appearance | Solid; Off-white to light brown crystalline powder | [6] |

| Melting Point | 234-235 °C | |

| Boiling Point | 447.6 °C at 760 mmHg |

Safety and Handling

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification : According to the Globally Harmonized System (GHS), 4-methoxyindole-2-carboxylic acid is classified with the following hazards:

-

Recommended Precautions : Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.

-

Storage Conditions : To ensure stability, the compound should be stored at room temperature in a tightly sealed container, protected from light, and preferably under an inert atmosphere.[6][7]

Synthesis Pathway: A Mechanistic Approach

The synthesis of 4-methoxyindole-2-carboxylic acid is most effectively achieved through a two-step sequence involving the Japp-Klingemann reaction followed by the Fischer indole synthesis. This classic route provides a reliable method for constructing the indole core from acyclic precursors.

Causality of the Synthetic Strategy

The choice of this pathway is dictated by the need to form a specific aryl-nitrogen bond and subsequently construct the pyrrole ring.

-

Japp-Klingemann Reaction : This reaction is ideal for creating the requisite arylhydrazone intermediate. It couples an aryl diazonium salt with a β-keto-ester, which then undergoes hydrolysis and decarboxylation under the reaction conditions to yield the target hydrazone.[8][9][10] This avoids the often-problematic direct synthesis and isolation of substituted hydrazines.

-

Fischer Indole Synthesis : This powerful acid-catalyzed cyclization is the cornerstone of indole chemistry.[11][12] It efficiently converts the prepared arylhydrazone into the final aromatic indole structure through a well-defined cascade of tautomerization, sigmatropic rearrangement, and cyclization/elimination steps.[12][13][14]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxyindole-2-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

- 4. 4-Methoxyindole-2-carboxylic acid, 97+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-甲氧基-1H-吲哚-2-羧酸 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. goldbio.com [goldbio.com]

- 7. 4-Methoxyindole-2-carboxylic acid | 103260-65-7 [sigmaaldrich.com]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Japp-Klingemann_reaction [chemeurope.com]

- 11. testbook.com [testbook.com]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Physical Properties of 4-Methoxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Methoxyindole-2-carboxylic acid, a substituted indole derivative, serves as a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural characteristics, conferred by the electron-donating methoxy group on the indole scaffold, make it a compound of significant interest for the development of novel therapeutic agents and functional materials. A thorough understanding of its physical properties is paramount for its effective utilization, influencing everything from reaction kinetics and purification strategies to solid-state formulation and bioavailability.

This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-methoxyindole-2-carboxylic acid. Moving beyond a simple datasheet, this document delves into the causality behind its observed characteristics, offers detailed protocols for experimental determination, and contextualizes its properties through comparisons with related indole derivatives.

I. Core Physicochemical & Thermal Properties

The fundamental physical constants of a compound govern its behavior in various states and are critical for process design and quality control.

Molecular Identity and Structure

-

Molecular Weight: 191.18 g/mol [2]

The molecule's structure, featuring a planar indole ring system, a carboxylic acid functional group, and a methoxy substituent, dictates its polarity, potential for hydrogen bonding, and aromatic interactions.

Thermal Properties

The thermal stability and phase transition temperatures are critical parameters for handling, storage, and formulation.

| Property | Value | Source(s) |

| Melting Point | 234-235 °C | [1] |

| Boiling Point | 447.6 °C (at 760 mmHg) | [1] |

| Appearance | Solid, off-white to light brown crystalline powder | [1][3] |

The high melting point is indicative of a stable crystal lattice, likely stabilized by strong intermolecular hydrogen bonds involving the carboxylic acid and indole N-H groups, as well as π-π stacking of the aromatic rings.

Density

| Property | Value | Source(s) |

| Density | 1.381 g/cm³ |

This value is typical for a dense, crystalline organic solid.

II. Solubility Profile and Acidity

The solubility and acid-base properties are fundamental to the compound's application in both synthetic and biological systems.

Solubility

-

Aqueous Solubility: Expected to be low. The hydrophobic indole ring system is the dominant feature, likely making it poorly soluble in water, especially at a neutral pH where the carboxylic acid is not fully ionized.[4]

-

Organic Solvent Solubility: The compound is expected to show good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in alcohols like methanol and ethanol.[4][5] This is due to the ability of these solvents to act as hydrogen bond donors or acceptors, effectively solvating the carboxylic acid and indole N-H groups. For instance, the parent 4-methoxyindole is noted to form a clear solution when dissolved at 5% in ethanol.[3] The unsubstituted indole-2-carboxylic acid is also soluble in DMSO and methanol.[5]

Causality: The solubility is a balance between the energy required to break the crystal lattice forces and the energy gained from solvent-solute interactions. The strong intermolecular forces suggested by the high melting point necessitate polar, hydrogen-bonding solvents to achieve significant dissolution.

Acidity (pKa)

An experimental pKa value for 4-methoxyindole-2-carboxylic acid has not been definitively reported. However, an estimation can be made based on related structures. The pKa of the parent indole-2-carboxylic acid is approximately 4.44.[5] The methoxy group at the 4-position is electron-donating through resonance, which would slightly increase the electron density on the indole ring and the carboxylate conjugate base. This effect is generally expected to slightly decrease the acidity, resulting in a marginally higher pKa value compared to the unsubstituted parent compound. Therefore, a pKa in the range of 4.5 - 5.0 is a reasonable prediction.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a robust method for determining the pKa of a weak acid like 4-methoxyindole-2-carboxylic acid.

Principle: A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized (i.e., at the half-equivalence point).

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Prepare a standard solution of carbonate-free 0.1 M NaOH.

-

Accurately weigh a sample of 4-methoxyindole-2-carboxylic acid and dissolve it in a suitable co-solvent if necessary (e.g., a methanol/water mixture) to create a solution of known concentration (e.g., 1-10 mM).

-

-

Titration:

-

Place a known volume of the analyte solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the standardized NaOH solution in small, precise increments using a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added.

-

Determine the equivalence point (the point of steepest inflection) from the titration curve, often by examining the first or second derivative of the plot.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Caption: The potential for polymorphism in the solid state.

V. Safety and Handling

4-Methoxyindole-2-carboxylic acid should be handled with appropriate laboratory precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [2][6]* Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Storage: Keep in a dark place under an inert atmosphere at room temperature. [6] Always consult the latest Safety Data Sheet (SDS) from the supplier before handling the compound.

VI. Conclusion

This guide has synthesized the available data on the physical properties of 4-methoxyindole-2-carboxylic acid, providing a robust framework for its scientific and developmental applications. While core thermal and spectroscopic features are established, the lack of public data on its specific solubility, pKa, and crystal structure highlights areas for future investigation. The documented polymorphism of its 5-methoxy isomer serves as a critical cautionary tale, emphasizing the need for thorough solid-state characterization to ensure reproducibility and control in any research or development endeavor involving this versatile molecule. The provided experimental protocols offer a pathway for researchers to elucidate these currently unreported yet crucial physical parameters.

References

-

Smolecule. (n.d.). Buy Indole-2-carboxylic acid | 1477-50-5. Retrieved from Smolecule website. [4]2. Journal of Chemical & Engineering Data. (n.d.). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Retrieved from ACS Publications. [7]3. Sigma-Aldrich. (n.d.). 4-Methoxyindole-2-carboxylic acid | 103260-65-7. Retrieved from Sigma-Aldrich website. [1]4. ChemicalBook. (n.d.). Indole-2-carboxylic acid CAS#: 1477-50-5. Retrieved from ChemicalBook website. [5]5. PubChem. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248. Retrieved from PubChem. [2]6. Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from Cheméo. [8]7. Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from HMDB. [9]8. University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from University of Calgary website. [10]9. ChemicalBook. (n.d.). 4-Methoxyindole(4837-90-5) 13C NMR spectrum. Retrieved from ChemicalBook website. [11]10. Sigma-Aldrich. (n.d.). 4-Methoxyindole-2-carboxylic acid | 103260-65-7. Retrieved from Sigma-Aldrich website. 11. GoldBio. (n.d.). 4-Methoxyindole. Retrieved from GoldBio website. [3]12. MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from MDPI. [12]13. PubChem. (n.d.). Indole-2-carboxylic acid | C9H7NO2 | CID 72899. Retrieved from PubChem. [13]14. Semantic Scholar. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Retrieved from Semantic Scholar. [14]15. NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. Retrieved from NIST WebBook. [15]16. ResearchGate. (2020). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Retrieved from ResearchGate. [16]17. Vibrant Pharma Inc. (n.d.). 4-Methoxyindole-2-carboxylic acid methyl ester. Retrieved from Vibrant Pharma Inc. website. [17]18. Fisher Scientific. (n.d.). 4-Methoxyindole-2-carboxylic acid, 97+%. Retrieved from Fisher Scientific website. [18]19. Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University website. [19]20. AiFChem. (n.d.). 103260-65-7 | 4-Methoxyindole-2-carboxylic acid. Retrieved from AiFChem website. [20]21. PubChemLite. (n.d.). 4-methoxy-7-methyl-1h-indole-2-carboxylic acid. Retrieved from PubChemLite. [21]22. NIST. (n.d.). Indole-2-carboxylic acid. Retrieved from NIST WebBook. [22]23. Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from Organic Chemistry Data. [23]24. ChemicalBook. (n.d.). 4-METHOXYINDOLE-3-CARBOXYLIC ACID(203937-50-2) 13C NMR spectrum. Retrieved from ChemicalBook website. [24]25. ChemicalBook. (n.d.). 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. Retrieved from ChemicalBook website. [25]26. Human Metabolome Database. (2006). Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285). Retrieved from HMDB. [26]27. Thermo Fisher Scientific. (n.d.). 4-Methoxyindole-2-carboxylic acid, 97+% 250 mg. Retrieved from Thermo Fisher Scientific website. [27]28. ResearchGate. (n.d.). pKa values for carboxylic acids. Retrieved from ResearchGate. [28]29. KAUST Repository. (n.d.). CCDC 2179030: Experimental Crystal Structure Determination. Retrieved from KAUST Repository. [29]30. Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts. [30]31. PMC - NIH. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from PMC - NIH. [31]32. MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Retrieved from MDPI. [32]33. Sigma-Aldrich. (n.d.). 4-Methoxy-1H-indole-2-carboxylic acid AldrichCPR. Retrieved from Sigma-Aldrich website. 34. Porphyrin Systems. (n.d.). 4-Methoxyindole-2-carboxylic acid. Retrieved from Porphyrin Systems website.

Sources

- 1. 4-Methoxyindole-2-carboxylic acid | 103260-65-7 [sigmaaldrich.com]

- 2. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]

- 5. Indole-2-carboxylic acid CAS#: 1477-50-5 [m.chemicalbook.com]

- 6. 4-Methoxyindole-2-carboxylic acid – porphyrin-systems [porphyrin-systems.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 4-Methoxyindole(4837-90-5) 13C NMR spectrum [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. 5-Methoxyindole-2-carboxylic acid [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. vibrantpharma.com [vibrantpharma.com]

- 18. 4-Methoxyindole-2-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

- 19. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 20. 103260-65-7 | 4-Methoxyindole-2-carboxylic acid - AiFChem [aifchem.com]

- 21. PubChemLite - 4-methoxy-7-methyl-1h-indole-2-carboxylic acid (C11H11NO3) [pubchemlite.lcsb.uni.lu]

- 22. Indole-2-carboxylic acid [webbook.nist.gov]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. 4-METHOXYINDOLE-3-CARBOXYLIC ACID(203937-50-2) 13C NMR [m.chemicalbook.com]

- 25. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]

- 26. Human Metabolome Database: Showing metabocard for 2-Indolecarboxylic acid (HMDB0002285) [hmdb.ca]

- 27. H52392.MD [thermofisher.com]

- 28. researchgate.net [researchgate.net]

- 29. DSpace [repository.kaust.edu.sa]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthetic Pathways of 4-Methoxyindole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical exploration of the primary synthetic routes to 4-methoxyindole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By delving into the mechanistic underpinnings and providing detailed, field-proven protocols, this document aims to equip researchers with the knowledge to not only replicate these syntheses but also to innovate upon them. We will explore two principal pathways: the Reissert indole synthesis and a combination of the Japp-Klingemann reaction with the Fischer indole synthesis.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in a vast array of pharmaceuticals and natural products. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of bioactive molecules. Specifically, the 4-methoxyindole-2-carboxylic acid framework serves as a crucial building block for more complex molecular architectures, necessitating robust and well-understood synthetic access.

Part 1: The Reissert Indole Synthesis Pathway

The Reissert indole synthesis offers a direct and reliable method for the preparation of indole-2-carboxylic acids from o-nitrotoluenes. The key to this pathway is the initial condensation with diethyl oxalate, followed by a reductive cyclization. This approach is particularly advantageous as it introduces the C2-carboxylic acid moiety in a controlled manner.

Causality Behind Experimental Choices

The selection of a Reissert-type synthesis is predicated on its convergent nature and the commercial availability of the requisite starting materials. The use of a strong base in the initial condensation is critical for the deprotonation of the benzylic position of the o-nitrotoluene, initiating the Claisen condensation with diethyl oxalate. The subsequent reductive cyclization is a pivotal step, where the choice of reducing agent can significantly impact the yield and purity of the final product. Milder reducing agents are often preferred to avoid over-reduction of the indole ring.

Reaction Pathway Diagram

Caption: Reissert pathway to 4-methoxyindole-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate

-

Materials: 4-Fluoro-3-nitroanisole, dimethyl malonate, potassium carbonate, N,N-dimethylformamide (DMF).

-

Procedure: To a solution of 4-fluoro-3-nitroanisole (1 equivalent) and dimethyl malonate (1 equivalent) in DMF, add potassium carbonate (3 equivalents). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Step 2: Reductive Cyclization to Methyl 4-methoxyindole-2-carboxylate

-

Materials: Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate, Palladium on carbon (10% Pd/C), methanol, hydrogen source.

-

Procedure: Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate is dissolved in methanol and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation. This can be achieved using a hydrogen balloon or a Parr hydrogenator at a suitable pressure. The reaction is monitored by TLC until completion. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the crude methyl 4-methoxyindole-2-carboxylate. This intermediate can be purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 4-Methoxyindole-2-carboxylic acid

-

Materials: Methyl 4-methoxyindole-2-carboxylate, sodium hydroxide (NaOH), methanol, water.

-

Procedure: The methyl ester is dissolved in a mixture of methanol and water. A solution of sodium hydroxide (e.g., 2 M) is added, and the mixture is heated to reflux. The progress of the saponification is monitored by TLC. Once the reaction is complete, the mixture is cooled to room temperature and the methanol is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford 4-methoxyindole-2-carboxylic acid.[2]

Quantitative Data

| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |

| Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate | 4-Fluoro-3-nitroanisole, Dimethyl malonate | K₂CO₃, DMF | ~70-80 | - |

| Methyl 4-methoxyindole-2-carboxylate | Dimethyl 2-(4-methoxy-2-nitrophenyl)malonate | H₂, 10% Pd/C, MeOH | High | 138.5-144.5 |

| 4-Methoxyindole-2-carboxylic acid | Methyl 4-methoxyindole-2-carboxylate | NaOH, MeOH/H₂O | >90 | 234-235 |

Part 2: The Japp-Klingemann/Fischer Indole Synthesis Pathway

Causality Behind Experimental Choices

The Japp-Klingemann reaction is a reliable method for the synthesis of arylhydrazones from β-keto esters. The choice of acidic conditions for the diazotization of 4-methoxyaniline is crucial for the formation of the diazonium salt. The subsequent Fischer indole synthesis is notoriously sensitive to the reaction conditions, particularly the choice of acid catalyst. For methoxy-substituted phenylhydrazones, strong protic acids in alcoholic solvents can lead to undesired side products, such as chlorinated indoles, due to nucleophilic attack on an activated intermediate. Therefore, the use of Lewis acids or polyphosphoric acid (PPA) is often preferred to promote a clean cyclization.[3]

Reaction Pathway Diagram

Caption: Japp-Klingemann/Fischer pathway to 4-methoxyindole-2-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

-

Materials: 4-Methoxyaniline, sodium nitrite (NaNO₂), hydrochloric acid (HCl), ethyl acetoacetate, sodium acetate.

-

Procedure: 4-Methoxyaniline is dissolved in aqueous HCl and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. In a separate flask, ethyl acetoacetate is dissolved in a basic aqueous solution (e.g., sodium acetate or sodium hydroxide). The freshly prepared diazonium salt solution is then added slowly to the ethyl acetoacetate solution, keeping the temperature below 5 °C. The reaction mixture is stirred for several hours, and the resulting phenylhydrazone precipitates. The solid is collected by filtration, washed with water, and can be recrystallized from ethanol.[4]

Step 2: Cyclization to Ethyl 4-methoxyindole-2-carboxylate (Fischer Indole Synthesis)

-

Materials: Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate, polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂).

-

Procedure: The dried phenylhydrazone is added portion-wise to preheated polyphosphoric acid with vigorous stirring. The temperature is carefully controlled during the addition and subsequent heating. The reaction is monitored by TLC. Upon completion, the hot reaction mixture is poured onto ice, leading to the precipitation of the crude indole ester. The solid is collected, washed with water, and purified by recrystallization or column chromatography.

Step 3: Hydrolysis to 4-Methoxyindole-2-carboxylic acid

-

Materials: Ethyl 4-methoxyindole-2-carboxylate, sodium hydroxide (NaOH), ethanol, water.

-

Procedure: The ethyl ester is dissolved in a mixture of ethanol and water. An aqueous solution of sodium hydroxide is added, and the mixture is refluxed until the ester is fully hydrolyzed (monitored by TLC). After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified with HCl to precipitate the carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Quantitative Data

| Compound | Starting Material(s) | Reagents | Yield (%) | Melting Point (°C) |

| Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate | 4-Methoxyaniline, Ethyl acetoacetate | NaNO₂, HCl, NaOAc | Good | - |

| Ethyl 4-methoxyindole-2-carboxylate | Ethyl 2-((4-methoxyphenyl)hydrazono)propanoate | PPA or Lewis Acid | Moderate | - |

| 4-Methoxyindole-2-carboxylic acid | Ethyl 4-methoxyindole-2-carboxylate | NaOH, EtOH/H₂O | >90 | 234-235 |

Conclusion

Both the Reissert and the Japp-Klingemann/Fischer indole synthesis pathways provide effective means to produce 4-methoxyindole-2-carboxylic acid. The choice between these routes will often depend on the availability of starting materials, desired scale of the reaction, and the specific substitution patterns of the target molecule. A thorough understanding of the underlying mechanisms and potential side reactions, as outlined in this guide, is paramount for successful and reproducible synthesis. The provided protocols and data serve as a solid foundation for researchers to build upon in their pursuit of novel indole-based compounds.

References

-

Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PMC - NIH. [Link][1]

-

PubChemLite. Methyl 4-methoxy-5-methyl-1h-indole-2-carboxylate (C12H13NO3). [Link][7]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. [Link][3]

-

Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. PMC - NIH. [Link][8]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link][10]

-

Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. MDPI. [Link][11]

-

Fischer indole synthesis in the absence of a solvent. SciSpace. [Link][12]

-

Fisher Scientific. 4-Methoxyindole-2-carboxylic acid, 97+%. [Link][13]

-

Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link][14]

-

Dimethyl 2-{[2-(2-Methoxy-1-methoxycarbonyl-2-oxoethyl)-4,5,7-trimethoxy-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-inden-1-yl]methyl}malonate. MDPI. [Link][15]

-

Synthesis from Carboxylic Acid Derivatives. NF Jain and CE Masse. [Link][16]

-

Process for the preparation of indole derivatives. Google Patents. [17]

-

Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link][19]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link][20]

-

Synthesis of 2-ethyl-4-methoxy aniline via four-step process. ResearchGate. [Link][21]

-

Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine. Google Patents. [22]

-

CoCl2-Catalyzed Reductive Cyclization of Nitro Cyclic Sulfites. Request PDF. [Link][23]

Sources

- 1. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. PubChemLite - Methyl 4-methoxy-5-methyl-1h-indole-2-carboxylate (C12H13NO3) [pubchemlite.lcsb.uni.lu]

- 8. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fischer Indole Synthesis [organic-chemistry.org]

- 11. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. 4-Methoxyindole-2-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mdpi.com [mdpi.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. CN108658871B - Preparation method of sulfadoxine intermediate 4, 6-dichloro-5-methoxypyrimidine - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

The Biological Versatility of 4-Methoxyindole-2-carboxylic Acid: A Technical Guide for Researchers

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug discovery, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and conformational flexibility allow for interactions with a wide array of biological targets. Within this esteemed class of heterocycles, 4-methoxyindole-2-carboxylic acid emerges as a molecule of significant interest. While often recognized as a versatile synthetic intermediate, its intrinsic biological activities and therapeutic potential are areas of burgeoning research. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of 4-methoxyindole-2-carboxylic acid, delving into its mechanisms of action, and providing practical, field-proven insights into its experimental evaluation. We will explore its influence on metabolic pathways and discuss the potential for its application in neuroprotection, antimicrobial, and anticancer research, often drawing logical inferences from its closely related structural analogs to illuminate promising avenues for investigation.

Metabolic Modulation: A Key Biological Activity

One of the most directly characterized biological effects of a methoxyindole-2-carboxylic acid pertains to its influence on adipose tissue metabolism. While the specific isomer was not explicitly stated in a key study, the findings provide a critical framework for understanding the potential metabolic impact of 4-methoxyindole-2-carboxylic acid.

Inhibition of Fatty Acid Synthesis and Glucose Utilization

Research has demonstrated that administration of methoxyindole-2-carboxylic acid to rats leads to a notable increase in circulating free fatty acids.[1] This is accompanied by rapid hypoglycemia in fasted subjects and liver glycogenolysis in fed subjects.[1] In vitro studies on epididymal fat pads have corroborated these findings, showing an inhibition of the incorporation of glucose, pyruvate, and acetate into triglycerides and carbon dioxide.[1]

This metabolic reprogramming is attributed to the compound's ability to reduce the activity of enzymes associated with fatty acid synthesis.[1] This inhibitory action on key metabolic pathways underscores the potential of 4-methoxyindole-2-carboxylic acid as a modulator of lipid and glucose metabolism.

Table 1: Effects of Methoxyindole-2-carboxylic Acid on Adipose Tissue Metabolism

| Parameter | Observation | Reference |

| Circulating Free Fatty Acids | Increased | [1] |

| Blood Glucose (fasted) | Decreased (Hypoglycemia) | [1] |

| Liver Glycogen (fed) | Decreased (Glycogenolysis) | [1] |

| Glucose, Pyruvate, Acetate Incorporation into Triglycerides | Inhibited | [1] |

| Fatty Acid Synthesis Enzymes | Activity Reduced | [1] |

| Palmitate Esterification and Oxidation | Enhanced | [1] |

Neuroprotective Potential: Insights from a Structural Analog

While direct studies on the neuroprotective effects of 4-methoxyindole-2-carboxylic acid are limited, compelling evidence from its structural isomer, 5-methoxyindole-2-carboxylic acid (5-MICA), offers a strong rationale for investigating this therapeutic area. 5-MICA has been shown to confer significant neuroprotection in models of ischemic stroke.[2] The proposed mechanisms of action provide a valuable roadmap for exploring the potential of the 4-methoxy isomer.

Inhibition of Dihydrolipoamide Dehydrogenase (DLDH)

A key molecular target of 5-MICA is the mitochondrial enzyme dihydrolipoamide dehydrogenase (DLDH).[2] DLDH is a flavoprotein that plays a crucial role in the mitochondrial respiratory chain and various metabolic pathways. Inhibition of DLDH by 5-MICA has been linked to a preconditioning effect that protects the brain from ischemic injury.[3]

Activation of the Nrf2 Signaling Pathway

The inhibition of DLDH by 5-MICA is also associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Nrf2 is a master regulator of the cellular antioxidant response. Its activation leads to the upregulation of a suite of antioxidant and cytoprotective genes, thereby mitigating oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases and stroke.[4][5] Given that carboxylic acids, in general, have been identified as potential activators of Nrf2, it is plausible that 4-methoxyindole-2-carboxylic acid shares this capability.[4][6]

Diagram 1: Proposed Neuroprotective Mechanism of Action

Caption: Proposed neuroprotective pathway of 4-methoxyindole-2-carboxylic acid.

Antimicrobial and Anticancer Activities: An Area of Active Investigation

The evaluation of 4-methoxyindole-2-carboxylic acid for direct antimicrobial and anticancer properties is an emerging field. However, studies on its derivatives have provided encouraging results, suggesting that the core scaffold is amenable to chemical modifications that can unlock potent biological activities.

Antitubercular and Antitumor Derivatives

Derivatives of 4-methoxyindole-2-carboxylic acid, specifically indole-2-carboxamides, have demonstrated notable activity against Mycobacterium tuberculosis and pediatric brain tumor cells.[7] For instance, a 4-methoxyindole analogue of an indole-2-carboxamide showed a twofold enhancement in antitubercular activity compared to its 5-methoxy counterpart.[7] This highlights the critical role of the methoxy group's position in determining biological efficacy.

Future Directions for Direct Biological Evaluation

The promising activity of its derivatives strongly warrants the direct investigation of 4-methoxyindole-2-carboxylic acid for its intrinsic antimicrobial and anticancer effects. Standard in vitro assays, such as those detailed in the experimental protocols section, can be employed to screen the compound against a panel of clinically relevant bacterial and cancer cell lines.

Experimental Protocols: A Practical Guide

To facilitate further research into the biological activities of 4-methoxyindole-2-carboxylic acid, this section provides detailed, step-by-step methodologies for key in vitro assays. These protocols are designed to be self-validating and are based on established standards in the field.

Dihydrolipoamide Dehydrogenase (DLDH) Activity Assay

This spectrophotometric assay measures the activity of DLDH by monitoring the reduction of NAD⁺ to NADH.

Workflow Diagram 2: DLDH Activity Assay

Caption: Workflow for determining DLDH enzyme activity and inhibition.

Step-by-Step Protocol:

-

Prepare Assay Buffer: 100 mM Potassium Phosphate, pH 7.5, containing 1 mM EDTA.

-

Prepare Reagent Solutions:

-

100 mM NAD⁺ in assay buffer.

-

50 mM Dihydrolipoamide in ethanol.

-

Stock solution of 4-methoxyindole-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

-

Assay Setup: In a 1 mL cuvette, combine:

-

850 µL of Assay Buffer

-

50 µL of 100 mM NAD⁺

-

10 µL of DLDH enzyme solution

-

10 µL of 4-methoxyindole-2-carboxylic acid solution (or vehicle control)

-

-

Incubation: Incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add 30 µL of 50 mM dihydrolipoamide to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADH formation (proportional to the change in absorbance over time). Determine the percentage inhibition by comparing the rates in the presence and absence of the test compound.

Nrf2 Activation Assay (Reporter Gene Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of an Antioxidant Response Element (ARE).

Step-by-Step Protocol:

-

Cell Culture: Plate cells stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE-luc) in a 96-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of 4-methoxyindole-2-carboxylic acid for 18-24 hours. Include a positive control (e.g., sulforaphane) and a vehicle control.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luminescence signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and express the results as fold activation relative to the vehicle control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Workflow Diagram 3: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of 4-methoxyindole-2-carboxylic acid in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the 96-well plate with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-methoxyindole-2-carboxylic acid for 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

4-Methoxyindole-2-carboxylic acid represents a molecule with considerable, yet not fully explored, biological potential. Its established role as a modulator of metabolism, coupled with the strong neuroprotective promise suggested by its 5-methoxy isomer, positions it as a compelling candidate for further investigation in metabolic and neurological disorders. The demonstrated activity of its derivatives in the realms of infectious diseases and oncology further broadens its therapeutic horizons.

The path forward necessitates a systematic and rigorous evaluation of the parent compound's intrinsic biological activities. The experimental protocols outlined in this guide provide a robust framework for such investigations. By elucidating the precise molecular mechanisms and quantifying the biological effects of 4-methoxyindole-2-carboxylic acid, the research community can unlock the full therapeutic potential of this intriguing indole derivative.

References

-

Al-Sanea, M. M., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 767-777. [Link]

-

Yan, L. J., et al. (2018). Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress. Metabolites, 8(3), 49. [Link]

-

Tabbi, A., et al. (2022). Synthesis, reactivity and biological properties of methoxy-activated indoles. RSC Advances, 12(1), 1-43. [Link]

-

Abdel-Maksoud, M. S., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 238, 114467. [Link]

-

Li, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(3), 824-833. [Link]

-

Tzvetanova, E., et al. (2023). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. Molecules, 28(13), 5087. [Link]

-

Lopes-Cardozo, M., & van den Bergh, S. G. (1974). Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 357(2), 193-203. [Link]

-

Gholam-Hossein, I., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 28(1), 108-120. [Link]

-

Sivamani, S., et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1867. [Link]

-

Klampfl, C. W., & Buchberger, W. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry, 58(4), 1782-1795. [Link]

-

Lee, J. H., et al. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 891040. [Link]

-

Ahmed, S. M., et al. (2023). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Antioxidants, 12(11), 1986. [Link]

-

Satoh, T., & Lipton, S. A. (2017). Concomitant Nrf2- and ATF4-Activation by Carnosic Acid Cooperatively Induces Expression of Cytoprotective Genes. Antioxidants & Redox Signaling, 26(9), 423-434. [Link]

-

Elekofoti, A. A., et al. (2024). Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. Antioxidants, 13(11), 1986. [Link]

Sources

- 1. Effect of methoxyindole 2-carboxylic acid and 4-pentenoic acid on adipose tissue metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties [mdpi.com]

- 3. Chronic Inhibition of Mitochondrial Dihydrolipoamide Dehydrogenase (DLDH) as an Approach to Managing Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. benthamscience.com [benthamscience.com]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-methoxyindole-2-carboxylic acid, its derivatives, and analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, biological activities, and therapeutic applications of this important class of compounds, supported by experimental insights and authoritative references.

Introduction: The Versatile Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The introduction of a methoxy group and a carboxylic acid moiety at the 4- and 2-positions, respectively, of the indole ring gives rise to 4-methoxyindole-2-carboxylic acid, a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4] The electron-donating nature of the methoxy group can significantly influence the electronic properties and binding affinities of its derivatives, making this scaffold a valuable template for structure-activity relationship (SAR) studies.[3]

This guide will explore the chemical properties, synthesis, and diverse biological activities of 4-methoxyindole-2-carboxylic acid and its analogs, with a focus on their potential as therapeutic agents.

Core Compound Profile: 4-Methoxyindole-2-carboxylic Acid

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [5] |

| Molecular Weight | 191.18 g/mol | [5] |

| Melting Point | 234-235 °C | [5] |

| Boiling Point | 447.6 °C at 760 mmHg | [5] |

| Appearance | Solid | [5] |

| CAS Number | 103260-65-7 | [5] |

Synthesis of 4-Methoxyindole-2-carboxylic Acid and Its Derivatives

The synthesis of the 4-methoxyindole-2-carboxylic acid core and its subsequent derivatization are crucial for exploring its therapeutic potential.

Synthesis of the Core Scaffold

A common route to 4-methoxyindole involves the cyclization of a substituted phenylhydrazine with a pyruvate derivative (Fischer indole synthesis) or through a Reissert-type synthesis. The carboxylic acid can then be introduced. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 4-Methoxyindole from 4-Methoxy-1H-indole-2-carboxylic Acid [6]

-

Step 1: Preparation of 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine:

-

To a solution of 10 g of 1-methoxy-2-methyl-3-nitrobenzene in 100 ml of DMF, add 8.74 ml of N,N-dimethylformamide dimethyl acetal and 5.44 ml of pyrrolidine.

-

Reflux the mixture for 3 hours.

-

Concentrate the mixture to half its volume under vacuum.

-

Pour the remaining mixture into ether/water and extract with ether.

-

Wash the organic phase with saturated NaCl solution and dry over MgSO₄.

-

Evaporate the solvent under vacuum to yield 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine.

-

-

Step 2: Synthesis of 4-Methoxyindole:

-

Prepare a suspension of 150 ml of zinc powder in 500 ml of 0.5N HCl and stir for 1 hour at room temperature.

-

Filter the suspension, wash with water to a neutral pH, then with anhydrous EtOH, and finally with ether. Dry the activated zinc.

-

To a solution of 10 g of the compound from the preceding step in 46 ml of acetic acid, add 31.6 g of activated zinc portion-wise, maintaining the temperature between 20 and 30°C using an ice bath.

-

Stir the reaction mixture at room temperature for 30 minutes and then filter.

-

Extract the filtrate with EtOAc. Wash the organic phase with NaHCO₃ solution and saturated NaCl solution.

-

Dry the organic phase over MgSO₄ and evaporate the solvent under vacuum.

-

Purify the residue by chromatography on silica gel, eluting with a cyclohexane/EtOAc mixture.

-

Derivatization Strategies

The carboxylic acid group at the 2-position serves as a convenient handle for various derivatization reactions, primarily through amide bond formation.

Experimental Protocol: General Procedure for the Synthesis of Indole-2-carboxamides [7]

-

To a solution of the indole-2-carboxylic acid (1 equivalent) in anhydrous DMF, add BOP (1.2 equivalents) and diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Stir the mixture at room temperature for 10 minutes.

-

Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This versatile protocol allows for the synthesis of a diverse library of amide derivatives for SAR studies.

Biological Activities and Therapeutic Targets

Derivatives of 4-methoxyindole-2-carboxylic acid have shown a wide range of biological activities, targeting various enzymes and receptors implicated in different diseases.

Anticancer Activity

Targeting IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are considered promising targets for cancer immunotherapy.[8] Several 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of IDO1 and TDO.[8]

-

Compound 9o-1: IC₅₀ = 1.17 µM (IDO1), 1.55 µM (TDO)[8]

-

Compound 9p-O (a para-benzoquinone derivative): Showed strong inhibition with IC₅₀ values in the double-digit nanomolar range.[8]

Targeting 14-3-3η Protein: A series of 1H-indole-2-carboxylic acid derivatives have been designed to target the 14-3-3η protein for the treatment of liver cancer.[9]

-

Compound C11: Displayed significant inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells, and induced G1-S phase cell cycle arrest.[9]

The following diagram illustrates the role of IDO1/TDO in cancer and the inhibitory action of indole-2-carboxylic acid derivatives.

Caption: Inhibition of IDO1/TDO by Indole Derivatives.

Antiviral Activity: HIV-1 Integrase Inhibition

Indole-2-carboxylic acid has been identified as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11] The indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme.[10][11]

-

Derivative 20a: Showed a significant increase in integrase inhibitory effect with an IC₅₀ value of 0.13 µM.[10]

Structure-Activity Relationship (SAR) Insights:

-

Introduction of a long branch at the C3 position of the indole core enhances interaction with the hydrophobic cavity of the integrase active site.[10][11]

-

Halogenated benzene rings at the C6 position can improve binding with viral DNA through π-π stacking interactions.[12]

The workflow for identifying and optimizing these inhibitors is depicted below.

Sources

- 1. soc.chim.it [soc.chim.it]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. benchchem.com [benchchem.com]

- 4. goldbio.com [goldbio.com]

- 5. 4-Methoxyindole-2-carboxylic acid | 103260-65-7 [sigmaaldrich.com]

- 6. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 7. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 4-Methoxyindole-2-carboxylic Acid

This guide provides an in-depth analysis of the spectroscopic data for 4-methoxyindole-2-carboxylic acid, a key heterocyclic compound of interest to researchers in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic signature is paramount for confirming its molecular structure, assessing its purity, and establishing a baseline for future analytical studies. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

4-Methoxyindole-2-carboxylic acid possesses a core indole bicyclic system, substituted with a methoxy group at the 4-position of the benzene ring and a carboxylic acid group at the 2-position of the pyrrole ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

Molecular Structure of 4-Methoxyindole-2-carboxylic Acid

Caption: Molecular structure of 4-methoxyindole-2-carboxylic acid.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides valuable information about the chemical environment of hydrogen atoms in a molecule. For 4-methoxyindole-2-carboxylic acid, we expect to see distinct signals for the indole N-H, the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Experimental Protocol (General): A sample of 4-methoxyindole-2-carboxylic acid would be dissolved in a deuterated solvent, typically DMSO-d₆, to avoid signal overlap with the solvent. A standard ¹H NMR spectrum would then be acquired on a 300 or 500 MHz spectrometer.

Predicted ¹H NMR Data for 4-Methoxyindole-2-carboxylic Acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 13.0 | br s | 1H | COOH |

| ~11.0 - 12.0 | br s | 1H | N-H |

| ~7.0 - 7.5 | m | 3H | Ar-H |

| ~6.5 - 7.0 | m | 1H | Ar-H |

| ~3.9 | s | 3H | OCH₃ |

Interpretation:

-

Carboxylic Acid and N-H Protons: The carboxylic acid and indole N-H protons are expected to appear as broad singlets at the most downfield region of the spectrum (typically >11 ppm in DMSO-d₆) due to their acidic nature and hydrogen bonding capabilities.

-

Aromatic Protons: The four aromatic protons on the indole ring will exhibit complex splitting patterns (multiplets) in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling constants will be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

-

Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet around 3.9 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

Comparative Analysis with 5-Methoxyindole-2-carboxylic Acid: For the 5-methoxy isomer, the aromatic protons show a different splitting pattern due to the altered symmetry. The proton at the 4-position is typically a doublet, the one at the 6-position is a doublet of doublets, and the one at the 7-position is a doublet. In the 4-methoxy isomer, we would anticipate a more complex pattern for the protons at positions 5, 6, and 7.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in 4-methoxyindole-2-carboxylic acid will give a distinct signal.

Experimental Protocol (General): A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and a proton-decoupled ¹³C NMR spectrum would be acquired.

Predicted ¹³C NMR Data for 4-Methoxyindole-2-carboxylic Acid

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 170 | C=O (Carboxylic Acid) |

| ~150 - 160 | C4 (Ar-C-OCH₃) |

| ~130 - 140 | C7a (Ar-C) |

| ~120 - 130 | C3a (Ar-C) |

| ~100 - 120 | C2, C3, C5, C6, C7 (Ar-C & Ar-CH) |

| ~55 | OCH₃ |

Interpretation:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to be the most downfield signal, typically in the 160-170 ppm range.

-

Aromatic Carbons: The aromatic carbons will appear in the 100-160 ppm region. The carbon attached to the electron-donating methoxy group (C4) will be significantly deshielded and appear further downfield. The other aromatic carbons will have chemical shifts determined by their position relative to the substituents.

-

Methoxy Carbon: The carbon of the methoxy group will give a signal in the upfield region of the aromatic signals, typically around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol (General): An IR spectrum would be obtained using a solid sample, typically prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Characteristic IR Absorption Bands for 4-Methoxyindole-2-carboxylic Acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Indole |

| ~1680 | C=O stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| ~1200 | C-O stretch | Carboxylic Acid |

Interpretation:

-

O-H and N-H Stretching: A very broad absorption band from 3300 to 2500 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibration of the indole ring around 3300 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

-

Aromatic C=C Stretching: Absorptions around 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic indole ring system.

-

C-O Stretching: The C-O stretching of the aryl ether (methoxy group) and the carboxylic acid will appear in the fingerprint region, typically between 1250 and 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Experimental Protocol (General): A mass spectrum would be obtained using an electrospray ionization (ESI) source in either positive or negative ion mode.

Expected Mass Spectrometry Data for 4-Methoxyindole-2-carboxylic Acid

| m/z | Ion |

| 191.06 | [M]⁺ (Molecular Ion) |

| 192.07 | [M+H]⁺ (Protonated Molecule) |

| 190.05 | [M-H]⁻ (Deprotonated Molecule) |

| 146.06 | [M-COOH]⁺ or [M-H-CO₂]⁻ |

| 118.05 | [M-COOH-CO]⁺ |

Interpretation:

-

Molecular Ion: The molecular weight of 4-methoxyindole-2-carboxylic acid is 191.18 g/mol . In positive ion mode, a prominent peak at m/z 192.07 corresponding to the protonated molecule [M+H]⁺ would be expected. In negative ion mode, a peak at m/z 190.05 for the deprotonated molecule [M-H]⁻ would be observed.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the carboxylic acid group (mass of 45 Da), leading to a fragment ion at m/z 146.06. Further fragmentation could involve the loss of carbon monoxide (28 Da) from this fragment.

Workflow for Spectroscopic Analysis

An In-depth Technical Guide to 4-Methoxyindole-2-carboxylic Acid (CAS 103260-65-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyindole-2-carboxylic acid, identified by CAS number 103260-65-7, is an organic compound featuring a core indole structure. This defining bicyclic system, composed of a fused benzene and pyrrole ring, is further functionalized with a methoxy group (-OCH3) at the 4-position and a carboxylic acid group (-COOH) at the 2-position.[1] These substitutions impart unique chemical and physical properties that make it a compound of significant interest in pharmaceutical research and organic synthesis.[1][2] Typically appearing as a white to off-white or yellow solid, it is soluble in polar organic solvents.[1] The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor (the methoxy group and carboxylic acid) suggests its potential for specific interactions with biological targets.[1] This guide provides a comprehensive overview of its known properties, potential applications, and commercial availability.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Methoxyindole-2-carboxylic acid is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 103260-65-7 | [1][2][3] |

| Molecular Formula | C₁₀H₉NO₃ | [1][2][4] |

| Molecular Weight | 191.18 g/mol | [2][4] |

| Appearance | White to off-white or yellow solid/powder | [1][3] |

| Melting Point | 234-235 °C | [2] |

| Boiling Point | 447.6 °C at 760 mmHg | [2][3] |

| Density | 1.381 g/cm³ | [2][3] |

| Flash Point | 224.5 °C | [2][3] |

| pKa | 4.52 ± 0.30 (Predicted) | [2] |

| Storage Temperature | Room temperature, keep in a dark place under an inert atmosphere | [2] |

Applications in Research and Development

The unique structural characteristics of 4-Methoxyindole-2-carboxylic acid make it a valuable building block in several areas of chemical and pharmaceutical research.

Pharmaceutical Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 4-Methoxyindole-2-carboxylic acid serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic activities.[2] Its reported potential for anti-inflammatory and antioxidant properties makes it a target for further investigation in the development of novel therapeutic agents.[2] The carboxylic acid moiety can be readily converted to esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships.

Organic Synthesis

As a key intermediate, this compound is utilized in the preparation of a wide range of organic molecules.[2] The reactivity of the indole ring, coupled with the functional handles of the methoxy and carboxylic acid groups, allows for diverse chemical transformations.

Safety and Handling

According to available safety data, 4-Methoxyindole-2-carboxylic acid is classified as an irritant.[2][5] The following GHS hazard statements are associated with this compound:

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

4-Methoxyindole-2-carboxylic acid is available from a number of chemical suppliers, often with purities of 97% or higher. Some of the known suppliers include:

-

CymitQuimica[1]

-

Home Sunshine Pharma[3]

-

LookChem[2]

-

Hangzhou Keying Chem Co., Ltd[5]

-

Andy Chemicals Co Ltd[6]

-

ChangChem[6]

-

TCI Chemicals

-

Thermo Scientific Chemicals (formerly Alfa Aesar)[1]

-

Fisher Scientific[7]

Experimental Protocols

While specific, detailed experimental protocols for the use of 4-Methoxyindole-2-carboxylic acid are proprietary and application-dependent, a general workflow for its use as a building block in amide synthesis is outlined below.

General Workflow for Amide Synthesis

This diagram illustrates a common synthetic route employing 4-Methoxyindole-2-carboxylic acid.

Caption: General workflow for the synthesis of amides from 4-Methoxyindole-2-carboxylic acid.

Step-by-Step Methodology:

-

Activation: The carboxylic acid of 4-Methoxyindole-2-carboxylic acid is activated to facilitate nucleophilic attack. This is typically achieved by converting it to a more reactive species like an acyl chloride (using thionyl chloride or oxalyl chloride) or an active ester (using coupling reagents like EDCI or HATU) in an appropriate anhydrous solvent (e.g., DCM, THF) under an inert atmosphere.

-

Nucleophilic Addition: The desired primary or secondary amine is added to the solution containing the activated intermediate. The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the acid byproduct.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild aqueous acid/base. The product is then extracted into an organic solvent. The organic layer is washed sequentially with brine and dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified. Purification is commonly achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

4-Methoxyindole-2-carboxylic acid (CAS 103260-65-7) is a well-characterized indole derivative with significant potential as a building block in organic synthesis and medicinal chemistry. Its readily available nature from various commercial suppliers, combined with its versatile reactivity, makes it an attractive starting point for the development of novel compounds with potential biological activity. Researchers and drug development professionals can leverage the information in this guide for the safe handling, procurement, and effective utilization of this valuable chemical intermediate.

References

- CAS 103260-65-7: 4-Methoxyindole-2-carboxylic acid - CymitQuimica. (URL: Not available)

-

4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7 - Home Sunshine Pharma. (URL: [Link])

-

Cas 103260-65-7,4-Methoxy-1H-indole-2-carboxylic acid | lookchem. (URL: [Link])

- CAS 103260-65-7 suppliers, 4-Methoxy-1H-indole-2-carboxylic acid... (URL: Not available)

- 103260-65-7 suppliers USA. (URL: Not available)

-

4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem. (URL: [Link])

Sources

- 1. CAS 103260-65-7: 4-Methoxyindole-2-carboxylic acid [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. 4-Methoxy-1H-indole-2-carboxylic Acid CAS 103260-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 4-Methoxy-1H-indole-2-carboxylic acid | C10H9NO3 | CID 907248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. China 4-methoxyindole-2-carboxylic Acid 103260-65-7 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 6. pharmainfosource.com [pharmainfosource.com]

- 7. 4-Methoxyindole-2-carboxylic acid, 97+% | Fisher Scientific [fishersci.ca]

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 4-Methoxyindole-2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyindole-2-carboxylic acid, a structurally intriguing indole derivative, stands as a compound of significant interest within the landscape of medicinal chemistry. While its role as a versatile synthetic scaffold is well-established, a deeper exploration into its specific molecular interactions is paramount for unlocking its full therapeutic potential. This technical guide synthesizes current understanding and provides a forward-looking perspective on the primary therapeutic targets of 4-methoxyindole-2-carboxylic acid. We will delve into the mechanistic underpinnings of its activity, focusing on key metabolic and cellular signaling pathways. This document is designed to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and detailed experimental frameworks.

Introduction: The Therapeutic Promise of an Indole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with diverse pharmacological activities. 4-Methoxyindole-2-carboxylic acid, by virtue of its specific substitutions, presents a unique electronic and steric profile that dictates its biological interactions. While its close structural analog, 5-methoxyindole-2-carboxylic acid (5-MICA), has demonstrated neuroprotective properties through the inhibition of dihydrolipoamide dehydrogenase (DLDH), the direct molecular targets of the 4-methoxy isomer remain an area of active investigation.[1][2] This guide will focus on two primary, interconnected pathways where 4-methoxyindole-2-carboxylic acid is hypothesized to exert its effects: the inhibition of fatty acid biosynthesis and the modulation of mitochondrial bioenergetics through the potential inhibition of DLDH.

Potential Therapeutic Target 1: Enzymes of the Fatty Acid Synthesis Pathway

Emerging evidence suggests that "methoxyindole 2-carboxylic acid" can significantly impact lipid metabolism by inhibiting key enzymes involved in fatty acid synthesis.[3] This metabolic reprogramming holds therapeutic promise for a range of disorders, including metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and certain cancers that exhibit a dependence on de novo lipogenesis.